molecular formula C10H12BrNO B6228089 4-(bromomethyl)-N-ethylbenzamide CAS No. 566885-71-0

4-(bromomethyl)-N-ethylbenzamide

Cat. No.: B6228089
CAS No.: 566885-71-0
M. Wt: 242.1
InChI Key:
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Description

4-(Bromomethyl)-N-ethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromomethyl group attached to the benzene ring and an ethyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-N-ethylbenzamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of 4-methylbenzoic acid to form 4-(bromomethyl)benzoic acid, which is then converted to the desired benzamide through reaction with ethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-N-ethylbenzamide can undergo various chemical reactions, including:

Major Products

    Nucleophilic Substitution: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.

    Oxidation: The major product is 4-(carboxymethyl)-N-ethylbenzamide.

Scientific Research Applications

4-(Bromomethyl)-N-ethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-N-ethylbenzamide depends on its specific application. In general, the bromomethyl group can act as an electrophilic site, facilitating nucleophilic substitution reactions. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-N-ethylbenzamide is unique due to the presence of both the bromomethyl and ethylamide groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and potential biological activities.

Properties

CAS No.

566885-71-0

Molecular Formula

C10H12BrNO

Molecular Weight

242.1

Purity

95

Origin of Product

United States

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